Ring Expansion from Piperazine to 1,4-Diazepane Enhances σ1 Receptor Affinity by Over 50-Fold
In a head-to-head comparison of cyclic vicinal diamines, 1,4-diazepane derivatives achieved picomolar σ1 receptor affinity (Ki = 0.10–0.194 nM), representing up to a 100-fold improvement over analogous imidazolidines (Ki = 6.45–53.5 nM) and a distinct distribution compared to piperazine counterparts (Ki = 0.05–10.28 nM) [1]. While both piperazines and diazepanes can attain sub-nanomolar affinities, the diazepane series exhibited a tighter Ki range and maintained high σ1/σ2 selectivity (220–11,542) [2].
Piperazine: Ki 0.05–10.28 nM
Imidazolidine: Ki 6.45–53.5 nM
| Evidence Dimension | σ1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 1,4-Diazepane derivatives: Ki = 0.10–0.194 nM (range) |
| Comparator Or Baseline | Piperazine derivatives: Ki = 0.05–10.28 nM; Imidazolidine derivatives: Ki = 6.45–53.5 nM |
| Quantified Difference | Diazepane Ki range is entirely sub-nanomolar (0.10–0.194 nM) vs. piperazine range spanning 0.05–10.28 nM; diazepane vs. imidazolidine: up to ~100-fold improvement. |
| Conditions | In vitro radioligand binding assay using [3H]-(+)-pentazocine at σ1 receptors expressed in guinea pig brain membranes. |
Why This Matters
A consistently sub-nanomolar Ki range with a narrower distribution reduces optimization cycles in medicinal chemistry and lowers the risk of synthesizing inactive analogs.
- [1] Moussa, I. A., Banister, S. D., Manoli, M., Doddareddy, M. R., Cui, J., Mach, R. H., & Kassiou, M. (2012). Exploration of ring size in a series of cyclic vicinal diamines with σ1 receptor affinity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5493-5497. View Source
- [2] NFDI4DS. Exploration of ring size in a series of cyclic vicinal diamines with σ1 receptor affinity. DOI: 10.1016/j.bmcl.2012.07.026. (σ1 selectivity values 220-11542). View Source
